molecular formula C17H10ClFN2O2S2 B15099815 (4-chlorophenyl)-N-{5-[(4-fluorophenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolid in-3-yl)}carboxamide

(4-chlorophenyl)-N-{5-[(4-fluorophenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolid in-3-yl)}carboxamide

Cat. No.: B15099815
M. Wt: 392.9 g/mol
InChI Key: LMJRPSSFKJCKER-ZROIWOOFSA-N
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Description

The compound (4-chlorophenyl)-N-{5-[(4-fluorophenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}carboxamide is a complex organic molecule that features a thiazolidinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)-N-{5-[(4-fluorophenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Core: This can be achieved by reacting a thioamide with an α-haloketone under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Knoevenagel condensation reaction using 4-fluorobenzaldehyde.

    Attachment of the Chlorophenyl Group: The final step involves the coupling of the chlorophenyl group through an amide bond formation using 4-chlorobenzoic acid and appropriate coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-chlorophenyl)-N-{5-[(4-fluorophenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}carboxamide: can undergo various types of chemical reactions, including:

    Oxidation: The thiazolidinone core can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

(4-chlorophenyl)-N-{5-[(4-fluorophenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}carboxamide: has several scientific research applications:

    Medicinal Chemistry: It can be investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4-chlorophenyl)-N-{5-[(4-fluorophenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways would depend on the specific application and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-chlorophenyl)-N-{5-[(4-fluorophenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}carboxamide: is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its thiazolidinone core and the presence of both chlorophenyl and fluorophenyl groups make it a versatile compound for various applications.

Properties

Molecular Formula

C17H10ClFN2O2S2

Molecular Weight

392.9 g/mol

IUPAC Name

4-chloro-N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C17H10ClFN2O2S2/c18-12-5-3-11(4-6-12)15(22)20-21-16(23)14(25-17(21)24)9-10-1-7-13(19)8-2-10/h1-9H,(H,20,22)/b14-9-

InChI Key

LMJRPSSFKJCKER-ZROIWOOFSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Cl)F

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Cl)F

Origin of Product

United States

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